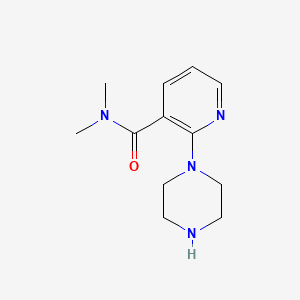

N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide

Description

Properties

IUPAC Name |

N,N-dimethyl-2-piperazin-1-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c1-15(2)12(17)10-4-3-5-14-11(10)16-8-6-13-7-9-16/h3-5,13H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGJQGZFCGTJBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(N=CC=C1)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide typically involves the reaction of 2-chloronicotinic acid with N,N-dimethylpiperazine under appropriate conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Oxidized derivatives of the nicotinamide moiety.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted piperazine derivatives with different functional groups.

Scientific Research Applications

Chemistry

DMPN serves as a building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form derivatives with altered functional groups.

- Reduction : Reduction reactions yield modified derivatives that can exhibit different properties.

- Substitution : The piperazine ring can be modified through nucleophilic substitution reactions, allowing for the introduction of diverse substituents .

Biology

In biological research, DMPN is being investigated for its potential biological activities , including:

- Antimicrobial Properties : Preliminary studies suggest that DMPN may exhibit activity against certain bacterial strains.

- Anticancer Activity : Research indicates that compounds similar to DMPN can inhibit cancer cell proliferation by interacting with specific molecular targets, such as enzymes involved in cell cycle regulation .

Medicine

The compound is under exploration as a potential therapeutic agent . Its pharmacological profile may allow it to function as:

- A modulator of enzyme activity.

- A candidate for drug development targeting metabolic disorders or cancer treatment .

Industrial Applications

In industrial settings, DMPN is utilized in the development of new materials and chemical processes. Its properties make it suitable for applications in:

- Material Science : Used in the formulation of polymers or coatings that require specific chemical properties.

- Chemical Processes : Acts as an intermediate in the synthesis of other valuable compounds .

Case Studies and Research Findings

Several studies have highlighted the efficacy of DMPN and its analogs:

- Anticancer Activity :

- Antimicrobial Studies :

- Pharmacokinetics :

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide and its analogs:

Key Observations :

- Piperazine variants with aromatic extensions (e.g., phenylpiperazinyl in ) exhibit higher molecular weights and receptor-binding specificity .

- Salt Forms : The hydrochloride salt of the primary compound improves crystallinity and handling, whereas analogs like N-Ethyl-2-(piperazin-1-yl)nicotinamide are typically used as free bases .

Pharmacological and Research Findings

- This compound: Primarily a synthetic intermediate, critical in synthesizing ribociclib succinate (KISQALI®) . No direct therapeutic activity reported, but its structural framework is leveraged in kinase inhibitor design.

- D2 Receptor-Binding Analogs: Hydroxy-substituted nicotinamides with phenylpiperazine extensions (e.g., Compound 1 in ) demonstrate nanomolar affinity for dopamine D2 receptors (Ki = 18 nM), highlighting the role of aromatic piperazine moieties in CNS targeting .

- Calpain Inhibitors : A-933548 and A-953227 () feature pyrazole substitutions and show enhanced selectivity for calpain over cathepsins, with efficacy in cellular assays and Alzheimer’s disease models .

- Intermediate Utility : N-Cyclopropyl and N-ethyl analogs are labeled as "medical intermediates," though their exact therapeutic roles remain unspecified .

Biological Activity

N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide, also known as N,N-DMPPN, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

N,N-DMPPN is characterized by its unique structure, which includes a nicotinamide moiety linked to a piperazine ring. The molecular formula is , and it has a molecular weight of approximately 232.28 g/mol. The compound's structural features suggest potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Biological Activities

Research indicates that N,N-DMPPN exhibits several notable biological activities:

- Sirtuin Activation : N,N-DMPPN has been identified as a sirtuin-activating compound, particularly activating SIRT1, which is associated with metabolic regulation and longevity.

- Antitumor Properties : Preliminary studies suggest that N,N-DMPPN may function as an antitumor agent. Its mechanism may involve modulation of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival.

- Neurotransmitter Modulation : The compound has shown potential in influencing neurotransmitter systems, which could have implications for mood and anxiety disorders.

The exact mechanisms of action for N,N-DMPPN are still under investigation. However, its interaction with specific molecular targets is crucial:

- Enzyme Interaction : The compound may bind to enzymes or receptors, modulating their activity. This interaction is essential for its proposed therapeutic effects.

- Cell Signaling Pathways : The nicotinamide component may contribute to various metabolic processes and cellular signaling pathways, enhancing its biological effects.

Case Studies and Experimental Data

Several studies have explored the biological activities of N,N-DMPPN:

-

Antitumor Activity :

- A study evaluated the cytotoxic effects of N,N-DMPPN on various cancer cell lines, revealing IC50 values in the micromolar range. The compound exhibited selective toxicity towards cancer cells while sparing normal cells .

- Flow cytometry analysis indicated that N,N-DMPPN could induce cell cycle arrest at the G0-G1 phase, suggesting a potential mechanism for its antitumor effects .

- Neuroprotective Effects :

Data Tables

The following table summarizes key findings related to the biological activity of N,N-DMPPN:

| Biological Activity | Mechanism | IC50 Values (µM) | Cell Lines Tested |

|---|---|---|---|

| Antitumor | HDAC inhibition | 0.65 - 2.41 | MCF-7, HeLa |

| Neuroprotection | BDNF-like effect | Not specified | Neuronal cultures |

| Sirtuin Activation | Metabolic regulation | Not specified | Various |

Q & A

Q. What are the optimal synthetic routes for preparing N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide with high purity?

Methodological Answer:

- Step 1 : Start with nicotinamide derivatives and introduce the piperazine moiety via nucleophilic aromatic substitution. Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to facilitate the reaction .

- Step 2 : Purify the crude product using column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) to remove unreacted starting materials.

- Step 3 : Confirm purity (≥95%) via HPLC (C18 column, acetonitrile/water gradient) and characterize using H/C NMR and high-resolution mass spectrometry (HRMS) .

- Note : Thermo Scientific specifications indicate a molecular weight of 206.25 g/mol and CAS 87394-64-7 for verification .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of dimethyl groups (singlet at δ ~3.0 ppm for N(CH)) and piperazine protons (multiplet at δ ~2.5–3.0 ppm) in H NMR .

- Mass Spectrometry : Use HRMS to verify the molecular ion peak at m/z 206.25 (CHNO) and fragmentation patterns .

- X-ray Crystallography : For polymorphic studies, crystallize the compound in ethanol/water mixtures to resolve bond angles and confirm stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?

Methodological Answer:

- Step 1 : Validate assay conditions (e.g., radioligand displacement assays vs. functional cAMP assays) to account for differences in receptor activation states .

- Step 2 : Compare structural analogs (e.g., N-cyclopropyl derivatives in ) to identify substituent effects on binding. Use molecular docking (software: AutoDock Vina) to model interactions with δ-opioid or serotonin receptors .

- Step 3 : Analyze pharmacokinetic data (e.g., plasma protein binding, metabolic stability) to assess whether metabolites contribute to observed discrepancies .

Q. What strategies optimize the pharmacokinetic profile of this compound derivatives?

Methodological Answer:

- Strategy 1 : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to improve aqueous solubility. Monitor logP values via shake-flask method to balance lipophilicity .

- Strategy 2 : Synthesize prodrugs (e.g., hydrochloride salts) to enhance bioavailability. Characterize dissolution rates using USP apparatus II (paddle method, pH 6.8 buffer) .

- Strategy 3 : Conduct in vitro metabolic studies with human liver microsomes (HLMs) to identify cytochrome P450 (CYP) liabilities. Use LC-MS/MS to track metabolite formation (e.g., pyridine-N-glucuronides) .

Q. How do structural modifications influence the compound’s selectivity for serotonin vs. dopamine receptors?

Methodological Answer:

- Approach 1 : Synthesize analogs with varied piperazine substituents (e.g., 4-aryl-piperazinyl groups) and screen against receptor panels (e.g., 5-HT, D). Use Schild analysis to quantify antagonism .

- Approach 2 : Perform molecular dynamics simulations (AMBER force field) to map hydrogen-bonding interactions in receptor binding pockets .

- Approach 3 : Cross-reference affinity data with computational models (e.g., QSAR) to predict selectivity trends .

Data Contradiction Analysis

Q. How should researchers address inconsistent reports on the compound’s metabolic stability?

Methodological Answer:

- Step 1 : Replicate studies using standardized protocols (e.g., identical HLM batches, NADPH concentration).

- Step 2 : Quantify major metabolites (e.g., via LC-HRMS) and compare kinetic parameters (e.g., , Clint) across labs .

- Step 3 : Investigate species-specific differences (e.g., human vs. rat microsomes) and enzyme polymorphisms (e.g., CYP2D6*10 variants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.